molecular formula C10H12N5Na4O11P3 B12061365 tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B12061365
M. Wt: 563.11 g/mol
InChI Key: BKMXLPGGJURCPM-DNGRLYOHSA-J
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Description

Tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a phosphorylated adenine derivative with a tetrasodium salt formulation. Its core structure consists of a methyl-substituted tetrahydrofuran (oxolan) ring linked to the adenine base (6-aminopurin-9-yl) and multiple phosphate groups. The tetrasodium counterions enhance solubility, making it suitable for biochemical applications . This compound likely functions as a nucleotide analog, given its structural similarity to adenosine triphosphate (ATP) derivatives, and may interact with enzymes or cellular pathways involved in nucleotide metabolism .

Properties

Molecular Formula

C10H12N5Na4O11P3

Molecular Weight

563.11 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O11P3.4Na/c1-5-6(24-28(19,20)26-29(21,22)25-27(16,17)18)2-7(23-5)15-4-14-8-9(11)12-3-13-10(8)15;;;;/h3-7H,2H2,1H3,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7-;;;;/m1..../s1

InChI Key

BKMXLPGGJURCPM-DNGRLYOHSA-J

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Industrial Production Methods:: Industrial production typically involves large-scale chemical processes. specific methods for tetrasodium phosphate production remain proprietary. It is commonly manufactured by established chemical companies.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound’s phosphoester bonds are susceptible to hydrolysis, influenced by pH, temperature, and enzymatic activity:

  • Acidic conditions : Rapid cleavage of terminal phosphate groups (half-life <1 hr at pH 2) .

  • Neutral/basic conditions : Slower hydrolysis (half-life ~48 hrs at pH 7.4) .

  • Enzymatic degradation : Phosphatases catalyze stepwise dephosphorylation to adenosine monophosphate (AMP) .

Table 2: Hydrolysis Kinetics (25°C)

pHHalf-life (hrs)Primary Products
2.00.5Di- and triphosphate fragments
7.448.0Monophosphate derivatives
9.012.0Inorganic phosphate + adenosine

Coordination and Ion-Exchange Reactions

The tetrasodium counterion facilitates ion-exchange interactions:

  • Metal chelation : Sodium ions can be replaced by divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions, altering solubility .

  • Biological systems : Sodium-phosphate coordination stabilizes the compound in physiological buffers, but competitive binding with serum proteins may reduce bioavailability .

Table 3: Ion-Exchange Selectivity

CationBinding Affinity (log K)Effect on Solubility
Na⁺2.3High solubility
Ca²⁺4.1Precipitation
Mg²⁺3.8Partial precipitation

Degradation Pathways

Under oxidative or thermal stress:

  • Thermal decomposition (>80°C): Breaks down into adenine, ribose derivatives, and sodium polyphosphates .

  • Photodegradation : UV exposure accelerates phosphate bond cleavage .

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H26N7Na4O17P3
  • Molecular Weight : 833.35 g/mol
  • CAS Number : 2646-71-1
  • IUPAC Name : Tetrasodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Structural Characteristics

The compound features a complex structure that includes multiple phosphate groups and an aminopurine moiety. This structure is crucial for its biological activity and interaction with various enzymes and substrates.

Biochemical Research

NADPH tetrasodium salt serves as a critical cofactor in various enzymatic reactions, particularly those involving reductive biosynthesis. It plays a pivotal role in:

  • Photosynthesis : NADPH is essential for the Calvin cycle, where it provides reducing power for the conversion of carbon dioxide into glucose.
  • Cellular Respiration : It is involved in the electron transport chain and helps in the regeneration of glutathione, a vital antioxidant.

Pharmaceutical Development

NADPH tetrasodium salt is used extensively in drug formulation and development due to its role in metabolic pathways:

  • Antioxidant Formulations : Its ability to regenerate antioxidants makes it valuable in formulations aimed at reducing oxidative stress.
  • Cancer Research : Studies have shown that NADPH plays a role in the metabolism of chemotherapeutic agents, enhancing their efficacy by modulating redox states within cancer cells.

Diagnostic Applications

The compound is utilized in various diagnostic assays:

  • Enzyme Activity Assays : NADPH is often used as a substrate in assays to measure the activity of dehydrogenase enzymes.
  • Fluorescent Probes : It can be conjugated to fluorescent tags for use in cellular imaging studies.

Data Table of Applications

Application AreaSpecific Use CaseReferences
Biochemical ResearchCofactor in photosynthesis
Pharmaceutical DevelopmentAntioxidant formulations
Diagnostic ApplicationsEnzyme activity assays

Case Study 1: Role in Cancer Metabolism

A study published in Cancer Research demonstrated that NADPH tetrasodium salt enhances the effectiveness of certain chemotherapeutic agents by modulating redox states within cancer cells. The research highlighted its potential to improve therapeutic outcomes when used alongside traditional treatments.

Case Study 2: Antioxidant Properties

Research published in Journal of Biological Chemistry focused on the antioxidant capabilities of NADPH. The study concluded that supplementation with NADPH tetrasodium salt significantly increased cellular resistance to oxidative stress, suggesting its utility in developing antioxidant therapies.

Case Study 3: Diagnostic Assay Development

A recent study detailed the use of NADPH tetrasodium salt as a substrate for measuring enzyme activities related to metabolic disorders. The findings indicated that using this compound improved assay sensitivity and specificity, making it a valuable tool for clinical diagnostics.

Mechanism of Action

The compound’s mechanism of action is context-dependent. It may influence cellular processes through its phosphate groups, affecting enzyme activity, energy transfer, and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Several analogs share the phosphorylated adenine core but differ in substituents, impacting their biochemical interactions:

Compound Name/ID Key Structural Features Biological Activity/Application Reference
Target Compound Methyloxolan, adenine, triphosphate chain, tetrasodium salt Presumed nucleotide analog (enzyme interaction)
Analog 2 () 13-phenyltridecanoic acid chain Enzyme-substrate studies; enhanced lipophilicity
Analog 6 () 12-(7-ethynylnaphthalen-1-yl)dodecanoyl group Enhanced π-π interactions for protein binding
Compound in C40H51N20O28P5; five phosphate groups, extended sugar backbone High molecular weight; potential prodrug candidate
Diquafosol Tetrasodium () Tetrasodium salt with uracil derivative Ophthalmic use; stimulates mucin secretion
  • Key Differences: Analog 2 and Analog 6 incorporate long alkyl chains with aromatic groups (phenyl, naphthalene), increasing lipophilicity and altering enzyme-binding kinetics compared to the target compound . Diquafosol replaces adenine with uracil and targets ocular surfaces, demonstrating how base modifications shift therapeutic applications .

Phosphate Group Variations and Counterions

  • Tetrasodium 2-Methyl Naphthohydroquinone Diphosphate (): Contains a naphthohydroquinone core with two phosphate groups. Mechanism: Induces metaphase arrest and chromosome breakage, acting as a radiosensitizer . Contrast: The target compound’s adenine core likely targets nucleotide pathways, whereas this compound interferes with mitosis .
  • Sulfur-Containing Analogs (): Replace oxygen in phosphate groups with sulfur (e.g., phosphinothioyl). Impact: Increased resistance to phosphatase degradation but reduced affinity for ATP-binding enzymes .

Physicochemical Properties

  • Molecular Weight: The target compound’s monoisotopic mass (~1414.19 g/mol, ) is comparable to analogs like Compound in (1414.83 g/mol), suggesting similar solubility challenges without sodium counterions .

Therapeutic and Mechanistic Insights

  • Analogs like Analog 6 () with naphthalene groups may enhance binding to hydrophobic enzyme pockets .

Biological Activity

Tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate, commonly referred to as NADPH tetrasodium salt, is a reduced form of nicotinamide adenine dinucleotide phosphate (NADPH). This compound plays a crucial role in various biological processes, particularly in redox reactions and biosynthetic pathways. Understanding its biological activity is essential for its application in biochemistry and pharmacology.

PropertyValue
Molecular Formula C21H26N7Na4O17P3
Molecular Weight 833.35 g/mol
CAS Number 2646-71-1
IUPAC Name [((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Biological Functions

NADPH serves as an essential cofactor in various biochemical reactions. Its primary biological activities include:

  • Redox Reactions : NADPH is a key electron donor in reductive biosynthesis and antioxidant defense mechanisms. It is involved in the regeneration of reduced glutathione and the detoxification of reactive oxygen species (ROS) .
  • Biosynthesis : It plays a critical role in the synthesis of nucleotides and fatty acids. NADPH provides the reducing power necessary for the biosynthetic pathways that produce cholesterol and phospholipids .
  • Cell Signaling : NADPH is involved in signaling pathways that regulate cellular responses to stress and inflammation. It influences the activity of various kinases and transcription factors .

Case Study 1: Role in Cancer Metabolism

A study demonstrated that elevated levels of NADPH are associated with increased proliferation of cancer cells. The inhibition of NADPH production led to reduced cell growth and enhanced apoptosis in several cancer cell lines . This suggests that targeting NADPH metabolism could be a potential therapeutic strategy.

Case Study 2: Antioxidant Defense Mechanisms

Research has shown that NADPH plays a vital role in maintaining cellular redox balance. In models of oxidative stress, supplementation with NADPH improved cell viability and reduced markers of oxidative damage . This highlights its importance in protecting cells from oxidative injury.

Research Findings

  • Enzymatic Activity : NADPH is generated by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is crucial for maintaining NADPH levels in cells. Mutations or deficiencies in G6PD can lead to decreased NADPH production and increased susceptibility to oxidative stress .
  • Therapeutic Applications : Due to its role in redox biology, NADPH is being investigated for its potential use in treating diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases .

Q & A

Q. What experimental techniques are recommended for determining the three-dimensional structure of this compound?

To resolve the 3D structure, X-ray crystallography is the gold standard. Key steps include:

  • Crystallization optimization : Use vapor diffusion or microbatch methods with varying pH, temperature, and precipitant conditions.
  • Data collection : Employ synchrotron radiation for high-resolution diffraction data.
  • Refinement : Utilize programs like SHELXL for iterative model building and refinement, leveraging its robust handling of heavy atoms and complex phosphate groups .
  • Validation : Cross-validate results with NMR spectroscopy (e.g., 31^{31}P NMR for phosphate groups) to confirm stereochemistry and dynamic behavior.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Analytical HPLC : Use a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95%).
  • Mass spectrometry (MS) : Employ ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M-Na+^+]3^{3-} ion).
  • Elemental analysis : Quantify sodium and phosphorus content to validate stoichiometry.
  • Phosphorylation state analysis : Use enzymatic digestion (e.g., alkaline phosphatase) followed by LC-MS to confirm phosphate group positions .

Advanced Research Questions

Q. How can molecular docking simulations predict this compound’s interaction with target enzymes?

  • Software selection : Use AutoDock Vina or GOLD for flexible ligand docking, parameterizing phosphate groups with AMBER force fields.
  • Binding site preparation : Extract enzyme coordinates from PDB (e.g., NADPH-dependent oxidoreductases) and protonate residues at physiological pH.
  • Scoring and validation : Compare docking scores (e.g., binding energy ≤ -30 kcal/mol) with experimental data (e.g., ITC or SPR KdK_d values). Cross-reference with structural analogs like NADPH (CID 52945042, ) to identify conserved interaction motifs .

Q. What experimental strategies resolve discrepancies in binding affinity data across studies?

  • Orthogonal assays : Combine isothermal titration calorimetry (ITC) for thermodynamic profiling and surface plasmon resonance (SPR) for kinetic analysis.
  • Conditional optimization : Adjust buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological environments.
  • Control experiments : Use known inhibitors (e.g., ADP analogs, ) to benchmark assay performance. If discrepancies persist, perform mutagenesis studies (e.g., alanine scanning of enzyme active sites) to identify critical residues .

Q. How can isotopic labeling elucidate the compound’s role in enzymatic mechanisms?

  • 18^{18}O labeling : Introduce 18^{18}O into phosphate groups during synthesis to track transfer kinetics in ATPase or kinase assays.
  • Stable isotope tracing : Use 13^{13}C/15^{15}N-labeled adenosine moieties in NMR or mass spectrometry to map metabolic incorporation pathways.
  • Time-resolved crystallography : Capture transient enzyme-substrate complexes using XFEL (X-ray free-electron laser) facilities .

Methodological Notes

  • Avoid commercial sources : Synthesis protocols () recommend using anhydrous conditions and column chromatography for purification.
  • Contradiction management : If phosphate hydrolysis is observed during assays, include phosphatase inhibitors (e.g., sodium orthovanadate) in buffers.
  • Ethical handling : Adhere to institutional guidelines for sodium-containing waste disposal.

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